![molecular formula C15H12BrClN2O4 B2823662 [(5-chloro-2-methoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate CAS No. 1002029-76-6](/img/structure/B2823662.png)
[(5-chloro-2-methoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate
カタログ番号:
B2823662
CAS番号:
1002029-76-6
分子量:
399.63
InChIキー:
DRUIFAWLYSBPFM-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it might involve steps similar to those used in the synthesis of related compounds. For example, the bromination of pyridine derivatives is a common reaction in organic chemistry . The introduction of the methoxyanilino and oxoethyl groups would likely involve further functionalization of the pyridine ring .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, with various substituents including a 5-chloro-2-methoxyanilino group and a 2-oxoethyl group. The presence of these groups would likely have a significant impact on the compound’s chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine ring would likely make the compound aromatic and potentially basic. The various substituents would also influence properties such as polarity and solubility .科学的研究の応用
Synthesis and Chemical Reactivity
- Synthetic Pathways and Reactivity : Efficient synthesis methods for related bromo- and chloro-substituted pyridine derivatives highlight the versatility of these compounds in organic synthesis. For instance, an efficient synthesis route for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a compound with potential activity against dopamine D2 and D3 and serotonin-3 (5-HT3) receptors, was described, showcasing the utility of these compounds in medicinal chemistry (Hirokawa et al., 2000). Similar synthetic approaches and chemical reactivities are likely applicable to the compound , indicating its potential utility in the synthesis of bioactive molecules or as an intermediate in pharmaceutical synthesis.
Potential Applications in Medicinal Chemistry
- Drug Development and Synthesis : Compounds bearing bromo- and chloro-substituted pyridine structures play a significant role in the development of new therapeutic agents. For example, the synthesis and structure-activity relationship studies of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate derivatives have revealed their potential in overcoming drug resistance in cancer therapies, demonstrating the critical role of such compounds in medicinal chemistry (Das et al., 2009). This suggests that the compound could have applications in drug discovery, particularly in designing molecules with specific biological activities.
作用機序
将来の方向性
特性
IUPAC Name |
[2-(5-chloro-2-methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O4/c1-22-13-3-2-11(17)5-12(13)19-14(20)8-23-15(21)9-4-10(16)7-18-6-9/h2-7H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUIFAWLYSBPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(4-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl...
Cat. No.: B2823579
CAS No.: 1049376-04-6
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-me...
Cat. No.: B2823580
CAS No.: 620556-63-0
2-[(3-chlorophenyl)sulfanyl]-N-[4-(2,4-dichlorophenyl)-...
Cat. No.: B2823584
CAS No.: 338957-91-8
Methyl 2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quino...
Cat. No.: B2823585
CAS No.: 881077-19-6
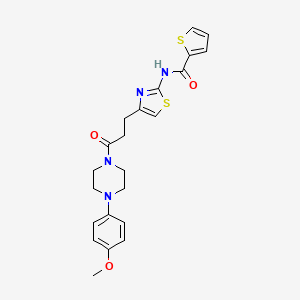
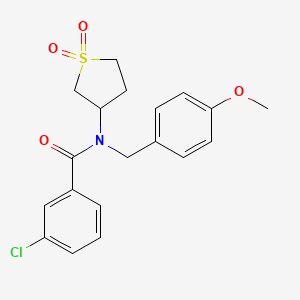
![2-[(3-chlorophenyl)sulfanyl]-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2823584.png)
![Methyl 2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetate](/img/structure/B2823585.png)
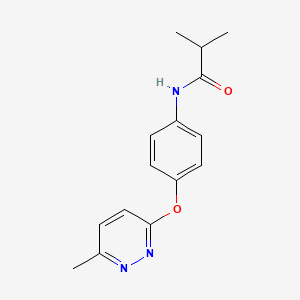
![(Z)-3-phenoxy-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2823587.png)
![N-(4-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2823588.png)
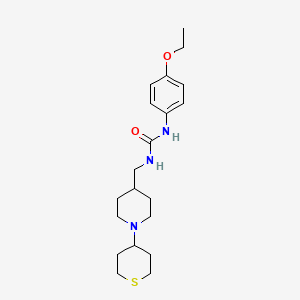
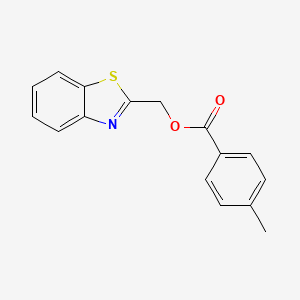
![N-(2-Cyano-3-methylbutan-2-yl)-2-[[(2R,3S)-1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl-methylamino]acetamide](/img/structure/B2823592.png)
![2,3,7-triphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B2823595.png)
![8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/structure/B2823597.png)
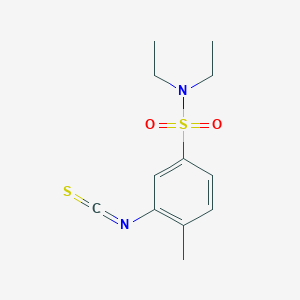
![8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2823599.png)
